molecular formula C8H6N2O B092452 2-Cyanobenzamide CAS No. 17174-98-0

2-Cyanobenzamide

Cat. No.: B092452
CAS No.: 17174-98-0
M. Wt: 146.15 g/mol
InChI Key: STQPCKPKAIRSEL-UHFFFAOYSA-N
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Description

2-Cyanobenzamide is an organic compound with the molecular formula C8H6N2O. It is a derivative of benzamide, where a cyano group is attached to the benzene ring at the ortho position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Cyanobenzamide are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

Some studies have suggested that it may have cytotoxic activity against certain tumor cell lines . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used for research purposes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models .

Metabolic Pathways

It is known that the compound interacts with various enzymes or cofactors .

Transport and Distribution

It is known that the compound is used in proteomics research, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

It is known that the compound is used in proteomics research, suggesting that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanobenzamide can be synthesized through several methods. One common method involves the reaction of 2-aminobenzonitrile with acetic anhydride, which results in the formation of this compound. The reaction typically occurs under reflux conditions with a suitable solvent such as acetonitrile .

Industrial Production Methods: In industrial settings, this compound can be produced by the cyclotetramerization of 2-cyanobenzonitrile in the presence of a metal or metal salt. This process can be carried out either in bulk or in solution, depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyanobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research has explored its potential as a precursor for drugs targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Properties

IUPAC Name

2-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQPCKPKAIRSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066170
Record name Benzamide, 2-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17174-98-0
Record name 2-Cyanobenzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-cyano-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017174980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28289
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Record name Benzamide, 2-cyano-
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Record name Benzamide, 2-cyano-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-cyanobenzamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some interesting reactions that 2-cyanobenzamide undergoes?

A1: this compound exhibits diverse reactivity due to its functional groups. It undergoes base-catalyzed cyclization to form [(1-oxo-3-iminoisoindolino-endo-N)pentaamminecobalt(III)] in the presence of pentaamminecobalt(III) ions. [] This reaction highlights the nucleophilic character of the amide nitrogen and its ability to participate in ring-forming reactions. Additionally, this compound can be converted to 1,2-benzisothiazolin-3-one via a multistep synthesis involving reaction with sodium sulfide and subsequent oxidative cyclization. [] This synthetic route showcases the versatility of this compound as a building block for more complex heterocyclic compounds.

Q2: Can this compound be used as a starting material for synthesizing other compounds?

A2: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be transformed into methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, which hold promise as building blocks for peptidomimetics. [] These modified amino acids can be incorporated into peptides to modulate their properties, making them attractive targets for drug development.

Q3: Does the structure of this compound influence its reactivity?

A3: The position of the cyano group on the benzene ring plays a crucial role in the reactivity of this compound. Studies comparing this compound with its isomer, 3-cyanobenzamide, reveal significant differences in their ring-chain isomeric transitions. [] This comparison highlights the importance of the ortho relationship between the cyano and amide groups in dictating the compound's reactivity and its ability to participate in specific transformations.

Q4: Are there any supramolecular applications of this compound?

A4: Research has shown that guanidinium organosulfonate frameworks, such as tetrakis(guanidinium) pyrenetetrasulfonate (G4PYR) and bis(guanidinium) 1,5-napthalene disulfonate (G2NDS), can catalyze the cyclization of this compound to isoindolone. [] These frameworks also exhibit remarkable selectivity in encapsulating isoindolone over this compound. This selective encapsulation opens up potential applications in controlled release systems and separation technologies.

Q5: Is there any research on the coordination chemistry of this compound?

A5: this compound readily forms complexes with metal ions. For example, it coordinates to pentaamminecobalt(III) ions through both the amide nitrogen and the nitrile nitrogen, leading to linkage isomers. [] This coordination behavior sheds light on the potential use of this compound as a ligand in coordination chemistry and catalysis.

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